molecular formula C7H9N3 B1506424 N'-methylpyridine-3-carboximidamide CAS No. 856213-45-1

N'-methylpyridine-3-carboximidamide

Cat. No.: B1506424
CAS No.: 856213-45-1
M. Wt: 135.17 g/mol
InChI Key: QPIHZVADOIPPHE-UHFFFAOYSA-N
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Description

N'-methylpyridine-3-carboximidamide hydrochloride (CAS 1989659-56-4) is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . As a pyridine-based carboximidamide, this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research. Pyridine-3-carboxamide analogs are a significant area of investigation due to their broad biological activities. Recent scientific studies highlight the potential of such compounds in developing new antimicrobial agents . For instance, structurally related pyridine-3-carboxamide derivatives have been synthesized and shown to exhibit remarkable efficacy against agricultural bacterial pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes . Furthermore, molecular docking studies suggest that these analogs can bind strongly to key bacterial proteins, indicating a promising mechanism of action for inhibiting bacterial growth . In a separate research stream, 3-(pyridine-3-yl) derivatives have demonstrated potent in vitro antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown capabilities in inhibiting biofilm formation . The pyridine ring is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and enabling hydrogen bonding with biological targets . This compound hydrochloride is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key synthetic intermediate for the design and development of novel bioactive molecules.

Properties

CAS No.

856213-45-1

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

N'-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3/c1-9-7(8)6-3-2-4-10-5-6/h2-5H,1H3,(H2,8,9)

InChI Key

QPIHZVADOIPPHE-UHFFFAOYSA-N

SMILES

CN=C(C1=CN=CC=C1)N

Canonical SMILES

CN=C(C1=CN=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds for comparison include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Group Notable Properties/Applications
N'-Methylpyridine-3-carboximidamide C₈H₁₀N₃ 148.19 Pyridine-3, N'-methyl Amidine Hypothesized use in ligand design or drug intermediates
N'-Hydroxy-3-methylpyridine-2-carboximidamide C₇H₉N₃O 167.17 Pyridine-2, N'-hydroxy Amidoxime Used in coordination chemistry and as a precursor for heterocycles
6-Chloro-2-iodo-3-methylpyridine C₆H₅ClIN 283.47 Pyridine-2,6-dihalo Halogens (Cl, I) Intermediate in cross-coupling reactions

Key Differences:

Substituent Position and Reactivity: The 3-position substitution on the pyridine ring in this compound may confer distinct electronic effects compared to 2-substituted analogs (e.g., ). N'-Methyl vs. N'-Hydroxy: The methyl group in the target compound reduces polarity compared to the hydroxyl group in its amidoxime analog (), likely decreasing solubility in polar solvents but improving lipid membrane permeability for biological applications.

Functional Group Impact :

  • Amidines (this compound) are stronger bases (pKa ~10–12) than amidoximes (pKa ~8–9), influencing their behavior in acid-catalyzed reactions or metal coordination .
  • Halogenated pyridines (e.g., 6-Chloro-2-iodo-3-methylpyridine, ) exhibit reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amidine derivatives are more suited for hydrogen-bond-mediated interactions.

Applications :

  • N'-Hydroxy-3-methylpyridine-2-carboximidamide () is documented in coordination chemistry for forming metal complexes, whereas the methyl-substituted amidine may serve as a ligand with tunable basicity.
  • Halogenated pyridines () are established intermediates in agrochemical synthesis, while amidine derivatives are explored for antiviral or enzyme-inhibiting properties.

Research Findings and Limitations

  • Synthesis Challenges: No direct synthesis protocols for this compound are available in the provided evidence. However, analogous amidines are typically synthesized via condensation of nitriles with amines under acidic conditions.
  • The methyl group may enhance metabolic stability compared to hydroxylated analogs .
  • Data Gaps : Experimental data on solubility, stability, and toxicity for the target compound are absent. Comparisons rely on extrapolation from structural analogs.

Preparation Methods

Amidination of Pyridine-3-carbonitrile Derivatives

A common synthetic route to prepare this compound involves the reaction of pyridine-3-carbonitrile with methylamine or methyl-substituted amidine reagents under controlled conditions. The amidination converts the nitrile group (-CN) into a carboximidamide (-C(=NH)NHCH3) moiety.

  • Typical procedure:

    • Pyridine-3-carbonitrile is dissolved in a suitable solvent such as methanol or ethanol.
    • Methylamine or methyl-substituted amidine is added, often in the presence of a base catalyst like sodium methoxide.
    • The reaction mixture is stirred under reflux or at elevated temperature for several hours.
    • The product precipitates or is isolated by filtration and purified by recrystallization.

This method is supported by analogous preparation protocols for related compounds, such as pyridine-2,6-dicarbonitrile derivatives converted to dicarboximidamides using sodium methoxide and cyanamide or ammonium chloride reagents in methanol (see research on pyridine-2,6-bis(carboximidamide) synthesis).

Comparative Data Table of Preparation Parameters

Preparation Method Key Reagents Conditions Yield/Outcome Notes
Amidination of Pyridine-3-carbonitrile Pyridine-3-carbonitrile, methylamine, sodium methoxide Methanol solvent, reflux, 4–6 hours High purity amidine product Common method for carboximidamide synthesis
Catalytic cyclization of aldehydes and ammonia Formaldehyde, paracetaldehyde, ammonia, acetic acid 260–300 °C, 30–130 bar, 10–30 min retention 64.6% yield of 3-methylpyridine Industrial scale, high pressure process

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N'-methylpyridine-3-carboximidamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with methylamine under controlled conditions. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used to facilitate amide bond formation . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and completion. Optimization of solvent polarity (e.g., dimethylformamide or ethanol) and temperature (room temperature to 60°C) is critical to minimize side reactions .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the methyl group and pyridine ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., C=N stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for research-grade compounds. Recrystallization in ethanol or acetonitrile removes impurities, and elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. Molecular dynamics simulations assess solvent interactions and stability. Software like Gaussian or ORCA predicts regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .

Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Systematic reviews with meta-analysis (e.g., Cochrane guidelines) quantify heterogeneity using and H statistics to distinguish true biological variation from methodological bias . Dose-response meta-regression adjusts for concentration-dependent effects, while subgroup analysis isolates variables like cell line specificity or assay type .

Q. What strategies can be employed to optimize the regioselectivity of functional group modifications on this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using n-BuLi or LDA enables regioselective functionalization at the pyridine ring’s 4-position. Protecting groups (e.g., tert-butyldimethylsilyl) shield the carboximidamide moiety during halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) . Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu) further refine selectivity .

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